Lipophilicity (LogP) Comparison with Methoxy and Ethoxy Analogs
The isopropoxy substituent confers a significantly higher lipophilicity compared to the methoxy and ethoxy analogs, as quantified by the calculated partition coefficient (LogP). The LogP of 3-(3-isopropoxyphenyl)propanoic acid is 2.67 . This represents an increase of 0.92 LogP units over the methoxy analog (LogP = 1.75) and 0.38 units over the ethoxy analog (LogP = 2.29) . This difference is substantial, as a ΔLogP of ~1 unit can correspond to a tenfold difference in membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.67 |
| Comparator Or Baseline | 3-(3-Methoxyphenyl)propanoic acid: 1.75 ; 3-(3-Ethoxyphenyl)propanoic acid: 2.29 |
| Quantified Difference | +0.92 LogP vs. methoxy analog; +0.38 LogP vs. ethoxy analog |
| Conditions | Calculated LogP values from commercial vendors and cheminformatics databases (ChemSrc). |
Why This Matters
Higher lipophilicity is a critical parameter for optimizing passive membrane permeability and target engagement in cell-based assays, making the isopropoxy derivative a superior scaffold for intracellular targets like nuclear receptors (e.g., PPARs).
